N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
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Overview
Description
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is a complex organic compound that features a pyrazole and pyridine moiety linked to a cyclopropanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent attachment to the cyclopropanecarboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites and alter the function of its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives, such as:
- 1-methyl-1H-pyrazole-4-boronic acid pinacol ester
- N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine .
Uniqueness
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-18-13(4-5-17-18)12-6-10(7-15-9-12)8-16-14(19)11-2-3-11/h4-7,9,11H,2-3,8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYSUGXEBKWGPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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